molecular formula C12H7Cl2NO2 B1440907 5-(3,5-Dichlorophenyl)picolinic acid CAS No. 1261980-57-7

5-(3,5-Dichlorophenyl)picolinic acid

Cat. No.: B1440907
CAS No.: 1261980-57-7
M. Wt: 268.09 g/mol
InChI Key: GIDXNGGKTSSOGM-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)picolinic acid is an organic compound with the molecular formula C12H7Cl2NO2. It is a derivative of picolinic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

5-(3,5-Dichlorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with zinc finger proteins, where it binds to these proteins and alters their structure, thereby inhibiting their function . This interaction is crucial as zinc finger proteins are involved in various cellular processes, including DNA recognition, RNA packaging, and transcriptional activation.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion . This antiviral activity highlights its potential in therapeutic applications. Additionally, it can modulate immune cell activity, thereby impacting the immune response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to zinc finger proteins, disrupting their zinc-binding ability and inhibiting their function . This binding leads to changes in gene expression and enzyme activity. Furthermore, it has been observed to interfere with viral membrane integrity, preventing the fusion of the virus with host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of viral entry and modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate immune cell activity without causing significant adverse effects . At higher doses, it can lead to toxicity, including neurotoxic effects such as brain necrosis and hemorrhage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a catabolite of the amino acid tryptophan through the kynurenine pathway . This pathway is crucial for the production of several metabolites that play roles in neuroprotection, immune modulation, and cellular metabolism. The compound interacts with enzymes such as 3,6-dihydroxypicolinic acid decarboxylase, which catalyzes its conversion to 2,5-dihydroxypyridine .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to form complexes with divalent metal ions, which facilitate its transport across cell membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . This localization is essential for its function, as it needs to be in proximity to its target proteins and enzymes to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Suzuki-Miyaura coupling reaction, with optimizations for cost-effectiveness and efficiency. The choice of solvents, catalysts, and reaction conditions may vary to ensure the highest yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)picolinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

5-(3,5-Dichlorophenyl)picolinic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dichlorophenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activity compared to its parent compound, picolinic acid .

Properties

IUPAC Name

5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)7-1-2-11(12(16)17)15-6-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDXNGGKTSSOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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